1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione
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Overview
Description
1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione is an organic compound with the molecular formula C13H14O2 It features a cyclopropyl group, a methyl group, and a phenyl group attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione typically involves the reaction of cyclopropyl ketones with appropriate reagents under controlled conditions. One common method involves the use of cyclopropyl methyl ketone and phenylacetic acid derivatives in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the dione into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.
Phenylpropane derivatives: Compounds with a phenyl group attached to a propane backbone.
Methyl ketones: Compounds with a methyl group attached to a ketone functional group.
Uniqueness: 1-Cyclopropyl-2-methyl-3-phenylpropane-1,3-dione is unique due to the combination of its cyclopropyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-methyl-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9(13(15)11-7-8-11)12(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
JJJRYNZELMNFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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